molecular formula C20H26O2 B1611266 1 8-Diphenoxyoctane CAS No. 61575-01-7

1 8-Diphenoxyoctane

Cat. No.: B1611266
CAS No.: 61575-01-7
M. Wt: 298.4 g/mol
InChI Key: WGEULDRZBDIBHN-UHFFFAOYSA-N
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Description

1,8-Diphenoxyoctane: is an organic compound with the molecular formula C20H26O2 It is characterized by the presence of two phenoxy groups attached to an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diphenoxyoctane can be synthesized through the reaction of 1,8-dibromooctane with phenol in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Br-(CH2)8-Br+2C6H5OHC6H5O-(CH2)8-OC6H5+2KBr\text{Br-(CH}_2\text{)}_8\text{-Br} + 2 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{O-(CH}_2\text{)}_8\text{-OC}_6\text{H}_5 + 2 \text{KBr} Br-(CH2​)8​-Br+2C6​H5​OH→C6​H5​O-(CH2​)8​-OC6​H5​+2KBr

Industrial Production Methods

Industrial production of 1,8-Diphenoxyoctane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,8-Diphenoxyoctane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phenoxy derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents like are used.

    Substitution: Reagents such as and are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones , while reduction can produce alcohols .

Scientific Research Applications

1,8-Diphenoxyoctane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-Diphenoxyoctane involves its interaction with specific molecular targets. The phenoxy groups can participate in hydrogen bonding and van der Waals interactions with biological molecules, influencing their activity. The octane chain provides hydrophobic interactions, which can affect the compound’s solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,8-Diaminooctane: Similar in structure but contains amino groups instead of phenoxy groups.

    1,8-Dibromooctane: Precursor in the synthesis of 1,8-Diphenoxyoctane.

    1,8-Dioxooctane: Contains carbonyl groups instead of phenoxy groups.

Uniqueness

1,8-Diphenoxyoctane is unique due to its dual phenoxy groups, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

8-phenoxyoctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1(3-11-17-21-19-13-7-5-8-14-19)2-4-12-18-22-20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEULDRZBDIBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514777
Record name 1,1'-[Octane-1,8-diylbis(oxy)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61575-01-7
Record name 1,1'-[Octane-1,8-diylbis(oxy)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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